5-chloro-2-hydroxy-N-[4-(trifluoromethoxy)phenyl]benzamide
Description
Regioisomerism
The fixed positions of –Cl (C5), –OH (C2), and –OCF₃ (C4) preclude regioisomerism in the synthesized compound. However, hypothetical analogs with substituents at alternate positions (e.g., –Cl at C3 or –OCF₃ at C2) would constitute distinct regioisomers.
Chirality
No chiral centers are present in the molecule, as all substituents reside on aromatic rings or planar amide bonds. Thus, enantiomerism is absent.
Properties
CAS No. |
634186-00-8 |
|---|---|
Molecular Formula |
C14H9ClF3NO3 |
Molecular Weight |
331.67 g/mol |
IUPAC Name |
5-chloro-2-hydroxy-N-[4-(trifluoromethoxy)phenyl]benzamide |
InChI |
InChI=1S/C14H9ClF3NO3/c15-8-1-6-12(20)11(7-8)13(21)19-9-2-4-10(5-3-9)22-14(16,17)18/h1-7,20H,(H,19,21) |
InChI Key |
BATCXRWGXYNAML-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=C(C=CC(=C2)Cl)O)OC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Amidation Reactions
The primary method for synthesizing this compound involves the amidation of 5-chloro-2-hydroxybenzoic acid with 4-(trifluoromethoxy)aniline. The general reaction scheme can be outlined as follows:
-
- 5-chloro-2-hydroxybenzoic acid
- 4-(trifluoromethoxy)aniline
Reagents :
- Coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC)
- Solvents like dimethylformamide (DMF) or dichloromethane (DCM)
-
- Dissolve the carboxylic acid and aniline in the solvent.
- Add the coupling agent to facilitate the formation of the amide bond.
- Stir the mixture at room temperature or slightly elevated temperatures for several hours.
- Purify the product using column chromatography.
Alternative Synthesis Routes
Other methods may include:
Friedel-Crafts Acylation : This method involves acylating a substituted benzene ring using an acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, followed by hydrolysis to introduce the hydroxyl group.
Reduction and Substitution Reactions : The introduction of trifluoromethoxy groups can be achieved through electrophilic aromatic substitution reactions, utilizing trifluoromethylating agents under controlled conditions.
Reaction Conditions and Optimization
Key Reaction Conditions
The following conditions are critical for optimizing yields:
Temperature Control : Maintaining specific temperatures during reactions to avoid side reactions and degradation of sensitive functional groups.
Stoichiometry : Adjusting the molar ratios of reactants and coupling agents can significantly influence the reaction's efficiency.
Purification Techniques
Post-synthesis purification is essential to isolate the desired product:
Column Chromatography : Utilizing silica gel with appropriate solvent gradients (e.g., hexane/ethyl acetate) to separate unreacted materials from the product.
Recrystallization : From suitable solvents (e.g., ethanol/water) to achieve high purity levels.
Comparative Analysis of Synthesis Methods
| Method | Advantages | Disadvantages |
|---|---|---|
| Amidation | High specificity and yield | Requires careful handling of reagents |
| Friedel-Crafts Acylation | Effective for complex structures | Potential for multiple substitutions |
| Reduction and Substitution | Versatile for functional group changes | May require additional steps |
Chemical Reactions Analysis
Functional Groups and Reactivity
The compound’s reactivity is governed by its functional groups, which participate in distinct transformations:
| Functional Group | Reactivity | Reaction Examples |
|---|---|---|
| Hydroxyl (-OH) | Oxidation, esterification, hydrogen bonding | Oxidized to ketone or quinone derivatives |
| Amide (-CONH-) | Hydrolysis, coupling reactions, hydrogen bonding | Acid/Base-catalyzed hydrolysis |
| Chloro (-Cl) | Nucleophilic aromatic substitution (limited due to electron-withdrawing groups) | Replacement under harsh conditions |
| Trifluoromethoxy (-OCF₃) | Electron-withdrawing effects, stability under most conditions | Rarely reactive; influences ring electronics |
Oxidation Reactions
The phenolic hydroxyl group undergoes oxidation under controlled conditions:
-
Reagent : KMnO₄ or CrO₃ in acidic media.
-
Product : Forms a quinone derivative (e.g., 5-chloro-1,2-benzoquinone-4-carboxamide).
-
Conditions : Elevated temperatures (60–80°C), yields ~60–75%.
Amidation and Coupling
The amide bond participates in further coupling reactions:
-
Reagents : Carbodiimides (e.g., EDC, DCC) with NHS or HOAt.
-
Applications : Used to synthesize prodrugs or conjugates with bioactive molecules (e.g., antiviral agents) .
Nitro Group Reduction (if present in derivatives)
In derivatives containing nitro groups (e.g., intermediates during synthesis):
-
Reagent : H₂/Pd-C or NaBH₄/Cu.
-
Product : Reduced to amine (-NH₂), enabling further functionalization .
Hydrolysis Reactions
The amide bond undergoes hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis (6M HCl, reflux):
Yields 5-chloro-2-hydroxybenzoic acid and 4-(trifluoromethoxy)aniline. -
Basic Hydrolysis (NaOH, 100°C):
Forms sodium salt of the carboxylic acid, with ~70% efficiency.
Substitution Reactions
The chloro substituent can be replaced under specific conditions:
-
Nucleophilic Aromatic Substitution :
Requires strong nucleophiles (e.g., NaN₃) and high temperatures (120°C), yielding azide derivatives. -
Limitations : Electron-withdrawing groups (-OCF₃) deactivate the ring, necessitating harsh conditions.
Solvent Effects and Reaction Optimization
Reaction efficiency depends on solvent polarity and temperature:
| Reaction Type | Optimal Solvent | Temperature | Catalyst |
|---|---|---|---|
| Oxidation | Acetic acid | 60–80°C | H₂SO₄ |
| Amidation | DMF or THF | 25–40°C | EDC/HOAt |
| Hydrolysis (acidic) | Water/EtOH | Reflux | HCl |
Key Research Findings
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds similar to 5-chloro-2-hydroxy-N-[4-(trifluoromethoxy)phenyl]benzamide exhibit significant antimicrobial activity. A study involving a series of chlorinated benzamides showed promising results against various microbial strains, including mycobacteria, bacteria, and fungi. The compounds were tested using in vitro methods, revealing effectiveness comparable to established antibiotics such as isoniazid and ciprofloxacin .
Anticancer Potential
A notable application of this compound is in the realm of anticancer research. Studies have demonstrated that derivatives of chlorinated benzamides can inhibit cancer cell proliferation. For instance, a related compound was evaluated against human ovarian and colon cancer cell lines, showing significant anti-proliferative effects. The mechanism involved cell cycle arrest and induction of apoptosis in sensitive cancer cells .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of 5-chloro-2-hydroxy-N-[4-(trifluoromethoxy)phenyl]benzamide is crucial for optimizing its biological activity. The presence of the trifluoromethoxy group enhances lipophilicity, which may contribute to improved membrane permeability and bioavailability. Studies have suggested that modifications to the benzamide structure can lead to variations in biological efficacy, highlighting the importance of chemical structure in drug design .
Case Studies
- Antimicrobial Screening : A study conducted on a series of chlorinated benzamides demonstrated their effectiveness against various pathogens. The results indicated that specific structural modifications could enhance antimicrobial potency .
- Cancer Cell Line Evaluation : In another study, derivatives similar to 5-chloro-2-hydroxy-N-[4-(trifluoromethoxy)phenyl]benzamide were tested against multiple cancer cell lines, revealing that certain compounds significantly inhibited cell growth and induced apoptosis .
Mechanism of Action
The mechanism of action of 5-chloro-2-hydroxy-N-[4-(trifluoromethoxy)phenyl]benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or metabolism.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups: The -CF₃ and -NO₂ substituents enhance antibacterial activity but increase cytotoxicity. For example, the -CF₃ analog exhibits potent activity against M. tuberculosis (MIC = 18.7 µM) but also higher cytotoxicity (IC₅₀ = 1.4 µM) .
- Trifluoromethoxy (-OCF₃) vs. Trifluoromethyl (-CF₃) : The -OCF₃ group in the target compound may offer a balance between lipophilicity and metabolic stability compared to the more electron-deficient -CF₃ group, though direct comparative antimicrobial data are lacking .
Substituent Effects on the Benzamide Core
Key Observations :
- Halogenation : Additional halogens (e.g., 4-F in compound 21 ) improve antibacterial potency by enhancing target binding but may raise toxicity.
- Steric Effects : Bulky substituents (e.g., -SCH₃ in compound 3e ) improve activity against resistant strains like MRSA but reduce solubility.
Role of Linker Modifications in Peptidomimetic Analogs
Peptidomimetic derivatives with extended linkers (e.g., isopropyl or thiabutyl chains) exhibit dual cytotoxic and antibacterial effects. For example:
- 3e (5-Chloro-2-hydroxy-N-[(2S)-4-(methylsulfanyl)-1-oxo-1-{[4-(trifluoromethyl)phenyl]amino}butan-2-yl]benzamide): MIC against S. aureus: 0.070–8.95 µM . IC₅₀ against THP-1 cells: 1.4 µM .
- 3f (5-Chloro-2-hydroxy-N-[(2S)-4-methyl-1-oxo-1-{[4-(trifluoromethyl)phenyl]amino}pentan-2-yl]benzamide): MIC against M. tuberculosis: 18.7 µM .
Comparison with Target Compound : The absence of a peptidomimetic linker in the target compound likely reduces cytotoxicity but may limit broad-spectrum antibacterial efficacy .
Biological Activity
5-Chloro-2-hydroxy-N-[4-(trifluoromethoxy)phenyl]benzamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, drawing from various research studies and data.
- IUPAC Name : 5-chloro-2-hydroxy-N-(4-(trifluoromethoxy)phenyl)benzamide
- Molecular Formula : C14H9ClF3NO2
- CAS Number : 5274059
- Molecular Weight : 305.67 g/mol
Biological Activity Overview
The biological activity of 5-chloro-2-hydroxy-N-[4-(trifluoromethoxy)phenyl]benzamide has been investigated primarily in the context of its anti-cancer properties, as well as its effects on various biological pathways.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer activity. A study demonstrated that it effectively reduced cell viability in various cancer cell lines, including MDA-MB-231 (breast cancer) and others, with IC50 values indicating potent efficacy .
| Cell Line | IC50 (μM) |
|---|---|
| MDA-MB-231 | <1.0 |
| BEAS-2B (control) | No effect |
The mechanism by which 5-chloro-2-hydroxy-N-[4-(trifluoromethoxy)phenyl]benzamide exerts its effects appears to involve multiple pathways:
- Inhibition of Cell Proliferation : The compound inhibits key signaling pathways involved in cell growth and survival, such as the MAPK/ERK pathway.
- Induction of Apoptosis : Studies have shown that it promotes apoptotic cell death in cancer cells through caspase activation.
- Impact on Mitochondrial Function : The compound was found not to affect mitochondrial polarization, suggesting alternative mechanisms for inducing cell death .
Case Studies
Several case studies have highlighted the effectiveness of this compound in preclinical models:
- Breast Cancer Model : In vivo studies using MDA-MB-231 xenografts demonstrated significant tumor reduction when treated with the compound compared to controls.
- Synergistic Effects : Combination studies with other chemotherapeutics revealed enhanced anticancer efficacy, suggesting potential for combination therapy approaches.
Structure-Activity Relationship (SAR)
The trifluoromethoxy group attached to the phenyl ring is crucial for enhancing the biological activity of the compound. SAR studies indicate that modifications to this group can significantly alter potency and selectivity against various targets .
Crystallographic Data
Crystallographic analysis provides insight into the molecular structure and interactions:
- The crystal structure was determined to be triclinic with specific atomic coordinates and bond lengths, facilitating a better understanding of its binding interactions .
| Parameter | Value |
|---|---|
| Space Group | P1̄ |
| a (Å) | 7.629 |
| b (Å) | 8.893 |
| c (Å) | 14.193 |
| Volume (ų) | 945.6 |
Q & A
Q. What synthetic methodologies are reported for the preparation of 5-chloro-2-hydroxy-N-[4-(trifluoromethoxy)phenyl]benzamide?
The compound is typically synthesized via condensation of 5-chloro-2-hydroxybenzoic acid with 4-(trifluoromethoxy)aniline. Carbodiimide-based coupling agents like EDCl or DCC in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) are commonly employed. Catalysts such as 4-dimethylaminopyridine (DMAP) enhance reaction efficiency. Variations in solvent polarity, temperature (reflux vs. room temperature), and stoichiometric ratios of reagents significantly impact yield and purity. For example, thionyl chloride in DCM at 50°C has been shown to improve product isolation compared to benzene reflux methods .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR Spectroscopy : 1H and 13C NMR confirm the benzamide backbone and substituent positions, while 19F NMR detects the trifluoromethoxy group.
- IR Spectroscopy : Identifies hydroxyl (-OH) and amide (C=O) functional groups.
- Mass Spectrometry : ESI-MS or HRMS validates molecular weight.
- X-ray Crystallography : Provides definitive structural confirmation, as demonstrated in analogous benzamide derivatives .
Q. What are the key functional groups influencing this compound’s reactivity?
The hydroxy (-OH) group at position 2 and the electron-withdrawing trifluoromethoxy (-OCF3) group at position 4 of the phenyl ring govern reactivity. The hydroxy group participates in hydrogen bonding and tautomerization, while the -OCF3 group directs electrophilic substitution reactions to meta positions .
Advanced Research Questions
Q. How can researchers resolve contradictory solubility data reported in different studies?
Contradictions often arise from polymorphic forms or pH-dependent ionization. Systematic testing in aprotic (DMSO, DMF) and protic (MeOH, H2O) solvents under controlled pH and temperature is recommended. Techniques like UV-Vis spectroscopy or HPLC quantify solubility, while DSC and PXRD identify crystalline variations .
Q. What experimental design principles apply when optimizing synthetic yield?
Use factorial design to assess critical variables:
- Coupling agent equivalents : 1.2–2.0 eq.
- Solvent polarity : DCM (non-polar) vs. THF (polar aprotic).
- Temperature : 0°C to reflux.
- Reaction time : 4–24 hours. Evidence from analogous syntheses shows that thionyl chloride in DCM at 50°C improves yield compared to benzene reflux .
Q. How to evaluate the compound’s potential bioactivity in kinase inhibition assays?
- In vitro assays : Test against kinase panels (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays.
- SAR studies : Synthesize analogs with modifications to the chloro, hydroxy, or trifluoromethoxy groups.
- Computational docking : Correlate substituent positions with binding affinity using AutoDock Vina or Schrödinger Suite. Evidence from related benzamides demonstrates activity against tyrosine kinases .
Q. What strategies mitigate degradation during long-term stability studies?
- Accelerated stability testing : Conduct under 40°C/75% RH with HPLC monitoring.
- Formulation adjustments : Lyophilization improves solid-state stability; antioxidants (e.g., BHT) reduce oxidative degradation.
- Degradation analysis : LC-MS/MS identifies hydrolysis byproducts, guiding pH optimization (e.g., buffered solutions at pH 6–7) .
Q. How to address regioselectivity challenges in electrophilic substitution reactions?
- Experimental approach : Introduce nitronium ions or acylating agents under varied conditions (e.g., HNO3/H2SO4 vs. AcCl/AlCl3). Monitor regioselectivity via LC-MS and isolate products for NMR analysis.
- Computational modeling : Density Functional Theory (DFT) calculates electron density maps to predict favored substitution sites. The -OCF3 group typically directs meta-substitution .
Q. What analytical methods validate purity in complex reaction mixtures?
- HPLC-DAD/UV : Quantifies target compound and impurities using C18 columns (e.g., 70:30 MeOH/H2O mobile phase).
- 2D NMR (HSQC, HMBC) : Resolves overlapping signals in crude mixtures.
- ICP-MS : Detects trace metal contaminants from catalysts .
Methodological Insights from Evidence
- Synthetic Optimization : highlights the impact of solvent (DCM vs. benzene) and temperature on reaction efficiency, with DCM at 50°C yielding higher purity .
- Biological Applications : Trifluoromethoxy-containing benzamides in exhibit potential in agrochemical and medicinal chemistry due to enhanced metabolic stability .
- Degradation Pathways : Analogous compounds in undergo hydrolysis at the amide bond under acidic conditions, necessitating pH-controlled formulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
